molecular formula C36H35N3O2 B456886 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether

4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether

Cat. No.: B456886
M. Wt: 541.7g/mol
InChI Key: PZOQPOQKFBAYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a quinoline moiety, and a diphenylmethyl group. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand for various receptors, making it useful in the study of receptor-ligand interactions and the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological system being studied, but common targets may include G-protein-coupled receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-6-methyl-2-quinolinyl}phenyl ethyl ether lies in its combination of a piperazine ring, a quinoline moiety, and a diphenylmethyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C36H35N3O2

Molecular Weight

541.7g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[2-(4-ethoxyphenyl)-6-methylquinolin-4-yl]methanone

InChI

InChI=1S/C36H35N3O2/c1-3-41-30-17-15-27(16-18-30)34-25-32(31-24-26(2)14-19-33(31)37-34)36(40)39-22-20-38(21-23-39)35(28-10-6-4-7-11-28)29-12-8-5-9-13-29/h4-19,24-25,35H,3,20-23H2,1-2H3

InChI Key

PZOQPOQKFBAYOA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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